MC(C2)-Val-Cit-PAB-OH

Description

Properties

IUPAC Name |

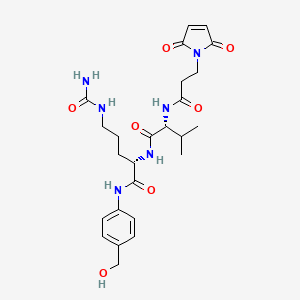

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O7/c1-15(2)22(30-19(33)11-13-31-20(34)9-10-21(31)35)24(37)29-18(4-3-12-27-25(26)38)23(36)28-17-7-5-16(14-32)6-8-17/h5-10,15,18,22,32H,3-4,11-14H2,1-2H3,(H,28,36)(H,29,37)(H,30,33)(H3,26,27,38)/t18-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPIENQKJWSCAG-PGRDOPGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC(C2)-Val-Cit-PAB-OH typically involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This is followed by the attachment of the para-aminobenzyl alcohol spacer. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of MC(C2)-Val-Cit-PAB-OH is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the sequential addition of amino acids and spacers, followed by purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

MC(C2)-Val-Cit-PAB-OH undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bond.

Oxidation: Oxidative conditions can modify the para-aminobenzyl alcohol spacer, affecting the compound’s stability and function.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the individual amino acids and the para-aminobenzyl alcohol spacer, while oxidation can produce various oxidized derivatives of the spacer.

Scientific Research Applications

Drug-Delivery Systems

MC(C2)-Val-Cit-PAB-OH is primarily employed in ADCs, where it facilitates the selective delivery of cytotoxic drugs to cancer cells. The linker is cleavable by cathepsin B, an enzyme prevalent in lysosomes of cancerous tissues, ensuring that the drug is released specifically within the target cells .

Stability and Efficacy Studies

Research has shown that MC(C2)-Val-Cit-PAB-OH exhibits high plasma stability, with half-lives reported at 6.0 days in mice and 9.6 days in monkeys . This stability is critical for maintaining the integrity of the drug-linker conjugate during circulation, thereby enhancing therapeutic efficacy while minimizing off-target effects.

Mechanistic Studies

The mechanism of action involves the inhibition of tubulin assembly by the payload linked through MC(C2)-Val-Cit-PAB-OH. This results in cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that upon internalization of the ADC, the acidic environment and presence of proteases facilitate the cleavage of the linker, triggering a self-immolative process that releases the active drug .

Clinical Applications

A notable example includes its use in ADCETRIS® (brentuximab vedotin), which employs a similar Val-Cit linker for effective targeting and treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma . The clinical success of this ADC underscores the potential of MC(C2)-Val-Cit-PAB-OH in oncology.

Preclinical Research

In preclinical studies, MC(C2)-Val-Cit-PAB-OH has been incorporated into various drug-linker constructs targeting different cancer types. For instance, constructs utilizing this linker have shown promising results against solid tumors by effectively delivering tubulin inhibitors .

Mechanism of Action

The mechanism of action of MC(C2)-Val-Cit-PAB-OH involves the selective cleavage of the valine-citrulline dipeptide by specific enzymes present in the target cells. This cleavage releases the active drug, which can then exert its therapeutic effects. The para-aminobenzyl alcohol spacer helps to stabilize the compound and facilitate its delivery to the target site.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~600–620 Da (estimated based on analogs like Mal-PEG2-Val-Cit-PAB-OH, MW 618.7) .

- Solubility : High in DMSO (≥100 mg/mL), critical for ADC synthesis .

- Stability : Stable in plasma but cleaved intracellularly by cathepsin B, minimizing off-target toxicity .

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Enzymatic Specificity :

- All Val-Cit-containing linkers are cleaved by cathepsin B, but MC(C2)-Val-Cit-PAB-OH shows enhanced stability in serum due to the MC(C2) group, reducing premature drug release .

- Val-Cit-PAB-OH has a shorter half-life in circulation compared to PEG-modified analogs like MC(C5)-Val-Cit .

Solubility and Synthesis :

- Fmoc-Val-Cit-PAB-OH’s high solubility (≥123.75 mg/mL) simplifies ADC synthesis, while MC(C2)-Val-Cit-PAB-OH requires precise stoichiometry due to its larger size .

- Mal-PEG2-Val-Cit-PAB-OH’s maleimide group enables efficient antibody conjugation, but its larger size may reduce tumor penetration .

In Vivo Performance: MC(C5)-Val-Cit’s PEG5 spacer improves hydrophilicity, extending ADC half-life in vivo by reducing renal clearance . MC(C2)-Val-Cit-PAB-OH balances stability and drug release efficiency, making it a preferred choice for payloads like MMAE (monomethyl auristatin E) .

Critical Analysis of Advantages and Limitations

- MC(C2)-Val-Cit-PAB-OH: Advantages: Optimal balance of stability and enzymatic cleavage; compatible with diverse payloads.

Val-Cit-PAB-OH :

MC(C5)-Val-Cit :

- Advantages: Enhanced solubility and prolonged circulation due to PEG5 spacer.

- Limitations: Reduced enzymatic cleavage efficiency in hypoxic tumor environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.